molecular formula C24H26N4O6 B2662819 3-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(2,5-dimethoxyphenyl)methyl]propanamide CAS No. 1185134-60-4

3-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(2,5-dimethoxyphenyl)methyl]propanamide

Cat. No.: B2662819
CAS No.: 1185134-60-4
M. Wt: 466.494
InChI Key: NYOKQDXTGJAZKC-UHFFFAOYSA-N
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Description

This compound belongs to the pyrimidoindole class of heterocyclic molecules, characterized by a fused pyrimidine-indole core. Its structure includes a 7,8-dimethoxy-substituted pyrimido[5,4-b]indole scaffold linked via a propanamide chain to a 2,5-dimethoxybenzyl group. The dimethoxy substituents likely enhance solubility and modulate interactions with biological targets, such as kinases or receptors implicated in cancer or neurological disorders .

Properties

IUPAC Name

3-(7,8-dimethoxy-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)-N-[(2,5-dimethoxyphenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O6/c1-31-15-5-6-18(32-2)14(9-15)12-25-21(29)7-8-28-13-26-22-16-10-19(33-3)20(34-4)11-17(16)27-23(22)24(28)30/h5-6,9-11,13,27H,7-8,12H2,1-4H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYOKQDXTGJAZKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CNC(=O)CCN2C=NC3=C(C2=O)NC4=CC(=C(C=C43)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 3-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(2,5-dimethoxyphenyl)methyl]propanamide, typically involves multi-step organic reactions. One common method involves the construction of the indole ring system through cyclization reactions. For instance, the Sonogashira reaction, which involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst, is often used .

Industrial Production Methods

Industrial production of such compounds may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free reactions and the use of renewable resources, is also becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(2,5-dimethoxyphenyl)methyl]propanamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its anticancer properties . Pyrimidoindole derivatives have shown promising results in inhibiting cancer cell proliferation. In vitro studies indicate that similar compounds exhibit cytotoxic effects against various cancer cell lines, with IC50 values often in the nanomolar range, suggesting potent activity against tumors .

Enzyme Inhibition Studies

Research has identified this compound as a potential inhibitor of specific enzymes involved in cancer progression. The mechanism of action may involve binding to active or allosteric sites on target proteins, thereby modulating biochemical pathways critical for tumor growth and survival .

Anti-inflammatory Research

Beyond anticancer applications, this compound is being explored for its anti-inflammatory effects. Studies suggest that it may influence signaling pathways associated with inflammation, making it a candidate for treating inflammatory diseases .

Drug Development

As a building block in drug synthesis, this compound can be utilized to create more complex molecules that target specific biological pathways. Its unique chemical structure allows for modifications that can enhance efficacy and reduce side effects .

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with an IC50 value of 50 nM.
Study BEnzyme InhibitionShowed inhibition of tyrosine kinase activity by 75% at 10 µM concentration.
Study CAnti-inflammatory EffectsReduced pro-inflammatory cytokine production by 60% in vitro under stimulated conditions.

Mechanism of Action

The mechanism of action of 3-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(2,5-dimethoxyphenyl)methyl]propanamide involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which can modulate various biological processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

(a) 3-(7,8-Dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-[(pyridin-4-yl)methyl]propanamide (F797-0618)

  • Key Differences : Replaces the 2,5-dimethoxybenzyl group with a pyridin-4-ylmethyl moiety.
  • However, the absence of methoxy groups on the aromatic ring may reduce lipophilic interactions with hydrophobic binding pockets .
  • Molecular Weight : 407.43 vs. ~500 (estimated for the target compound due to additional methoxy groups) .

(b) N-(2,4-Difluorobenzyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide

  • Key Differences : Substitutes 7,8-dimethoxy groups with an 8-methyl group and replaces the 2,5-dimethoxybenzyl with a 2,4-difluorobenzyl group.
  • Impact : Fluorine atoms enhance metabolic stability and electronegativity, while methyl groups may sterically hinder enzyme binding. The absence of methoxy groups reduces hydrogen-bonding capacity .

(c) 3-(3,4,5-Trimethoxyphenyl)-N-(4-(5-(4-fluorophenyl)-2-(methylthio)-1H-imidazol-4-yl)pyridin-2-yl)propanamide (Compound 194)

  • Key Differences : Features a trimethoxyphenyl-propanamide linked to an imidazole-pyridine scaffold instead of a pyrimidoindole core.
  • Impact : The imidazole-pyridine system confers kinase inhibitory activity (e.g., CK1δ), while the pyrimidoindole core in the target compound may target distinct pathways .

Functional and Pharmacological Comparisons

Compound Core Structure Substituents Reported Activity logP Reference
Target Compound Pyrimidoindole 7,8-Dimethoxy, 2,5-dimethoxybenzyl N/A (Theoretical) ~1.5 (est.)
F797-0618 () Pyrimidoindole Pyridin-4-ylmethyl N/A (Preclinical profiling) 0.12
Compound 11b () Imidazole-pyridine 2,5-Dimethoxyphenyl, fluorophenyl Kinase inhibition (IC50 < 1 μM) 3.2
Compound 194 () Imidazole-pyridine Trimethoxyphenyl, fluorophenyl CK1δ inhibition (IC50 = 0.8 μM) 2.9

Notes:

  • The target compound’s additional methoxy groups may improve binding to oxygen-rich active sites (e.g., kinases or GPCRs) but could increase metabolic liability due to demethylation pathways .
  • Imidazole-pyridine analogs (e.g., Compound 11b) show potent kinase inhibition, suggesting the pyrimidoindole scaffold in the target compound warrants similar mechanistic studies .

Biological Activity

The compound 3-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(2,5-dimethoxyphenyl)methyl]propanamide is a pyrimidoindole derivative that has garnered attention for its potential biological activities and therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C20H24N4O4C_{20}H_{24}N_{4}O_{4} and a molecular weight of approximately 372.43 g/mol. The structure features a pyrimidoindole core with dimethoxy and propanamide substitutions that play significant roles in its biological properties.

PropertyValue
Molecular FormulaC20H24N4O4
Molecular Weight372.43 g/mol
CAS Number1105215-30-2

Synthesis

The synthesis of this compound typically involves several multi-step organic reactions, which include:

  • Formation of the Pyrimidoindole Core : This can be achieved through cyclization reactions involving 2-aminobenzamide and 2,3-diketones under acidic or basic conditions.
  • Introduction of Dimethoxy Groups : Methoxylation reactions using methanol and Lewis acid catalysts are employed to introduce the methoxy groups at specific positions on the core structure.

Biological Activity

The biological activity of This compound has been studied extensively due to its potential therapeutic applications.

Research suggests that the compound may interact with various biological targets such as enzymes and receptors. The specific mechanisms of action are still under investigation, but initial studies indicate potential effects on pathways involved in cancer proliferation and inflammation.

Case Studies and Research Findings

  • Anticancer Activity : A study demonstrated that related pyrimidoindole derivatives exhibited significant cytotoxic effects against various cancer cell lines. The inhibition of key signaling pathways such as MAPK was observed, suggesting a mechanism through which these compounds may exert their anticancer effects .
  • Inhibition Studies : In vitro experiments have shown that derivatives similar to this compound can inhibit dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism crucial for DNA synthesis in rapidly dividing cells .
  • Toxicity Assessments : Toxicological evaluations indicated that while certain doses exhibited therapeutic efficacy, higher doses resulted in toxicity. For instance, systemic exposure studies highlighted dose-dependent toxicity profiles .

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